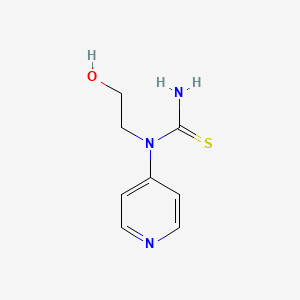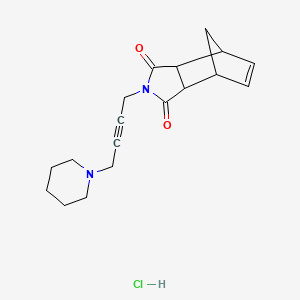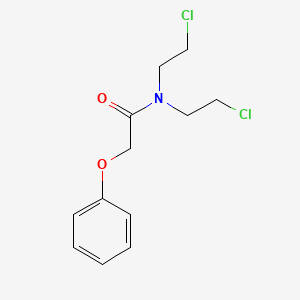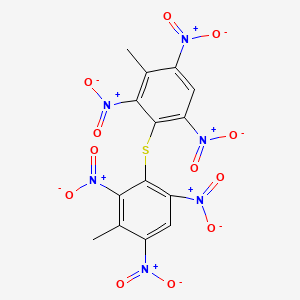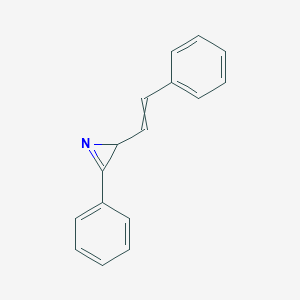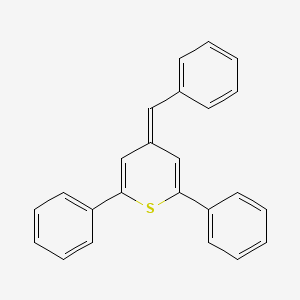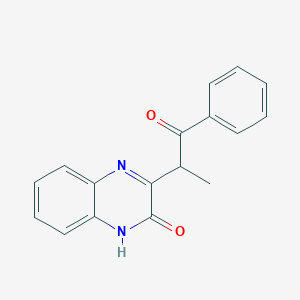
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenylpropanone moiety attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one typically involves the condensation of 2-aminobenzamide with an appropriate diketone. One common method is the reaction of 2-aminobenzamide with 1-phenyl-1,3-propanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the substituent introduced, various quinoxaline derivatives can be formed.
科学研究应用
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the phenylpropanone moiety.
2-Phenylquinoxaline: A similar compound with a phenyl group attached to the quinoxaline ring.
1,4-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Uniqueness
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one is unique due to the presence of the phenylpropanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
37030-75-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-11(16(20)12-7-3-2-4-8-12)15-17(21)19-14-10-6-5-9-13(14)18-15/h2-11H,1H3,(H,19,21) |
InChI 键 |
PYRXJCMBUBPPRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



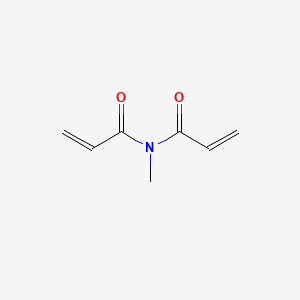
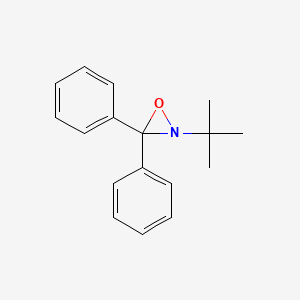
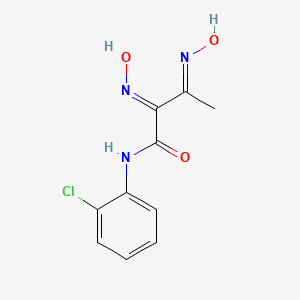
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
